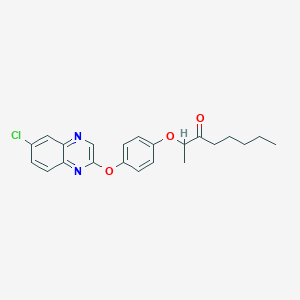
2-(4-((6-Chloroquinoxalin-2-yl)oxy)phenoxy)octan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-((6-Chloroquinoxalin-2-yl)oxy)phenoxy)octan-3-one is a chemical compound with the molecular formula C22H23ClN2O3 and a molecular weight of 398.88 g/mol . This compound features a quinoxaline ring substituted with a chloro group and an octanone chain, making it a unique structure in the realm of organic chemistry.
準備方法
The synthesis of 2-(4-((6-Chloroquinoxalin-2-yl)oxy)phenoxy)octan-3-one involves several steps. One common method includes the nucleophilic substitution reaction where 6-chloroquinoxaline reacts with a phenoxy compound under specific conditions . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF), with the mixture being stirred at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
2-(4-((6-Chloroquinoxalin-2-yl)oxy)phenoxy)octan-3-one undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Substitution Reactions: The chloro group on the quinoxaline ring can be substituted by other nucleophiles under appropriate conditions.
科学的研究の応用
2-(4-((6-Chloroquinoxalin-2-yl)oxy)phenoxy)octan-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-(4-((6-Chloroquinoxalin-2-yl)oxy)phenoxy)octan-3-one involves its interaction with specific molecular targets. The quinoxaline ring can interact with various enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar compounds to 2-(4-((6-Chloroquinoxalin-2-yl)oxy)phenoxy)octan-3-one include:
2-{4-[(6-Chloroquinoxalin-2-yl)oxy]phenoxy}propanoic acid: This compound shares a similar quinoxaline and phenoxy structure but differs in the side chain.
Ethyl 2-{4-[(6-Chloroquinoxalin-2-yl)oxy]phenoxy}propanoate: Another similar compound with an ethyl ester group.
These compounds highlight the versatility of the quinoxaline and phenoxy moieties in different chemical contexts.
特性
CAS番号 |
89288-31-3 |
|---|---|
分子式 |
C22H23ClN2O3 |
分子量 |
398.9 g/mol |
IUPAC名 |
2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]octan-3-one |
InChI |
InChI=1S/C22H23ClN2O3/c1-3-4-5-6-21(26)15(2)27-17-8-10-18(11-9-17)28-22-14-24-20-13-16(23)7-12-19(20)25-22/h7-15H,3-6H2,1-2H3 |
InChIキー |
HDUNSVMNJGOXFL-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(=O)C(C)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















